molecular formula C7H3F4NO B1407829 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde CAS No. 1227574-90-4

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde

Cat. No. B1407829
CAS RN: 1227574-90-4
M. Wt: 193.1 g/mol
InChI Key: YIOSRLGFPJAKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is a synthetic compound. It has a molecular formula of C7H3F4NO and a molecular weight of 193.1 g/mol .


Synthesis Analysis

A synthetic method of a similar compound, 3-fluoro-2-trifluoromethyl isonicotinic acid, has been disclosed in a patent . The method involves several steps, starting with 2-chloro-3-nitropyridine as a raw material, undergoing reactions under the catalysis of cuprous iodide and 1, 10-phenanthroline, trifluoromethyl trimethylsilane in DMF to obtain 2-trifluoromethyl-3-nitropyridine. This is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, DMSO or DMF as a solvent to obtain 2-trifluoromethyl-3-fluoropyridine. Finally, the obtained 2-trifluoromethyl-3-fluoropyridine undergoes hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to obtain 3-fluoro-2-trifluoromethyl isonicotinic acid .


Molecular Structure Analysis

The SMILES string for this compound is OC(=O)c1ccnc(c1F)C(F)(F)F . The InChI key is GOYPFNAZTPCXGS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 322.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 59.6±3.0 kJ/mol, and it has a flash point of 149.0±27.9 °C . The compound’s index of refraction is 1.458, and its molar refractivity is 36.2±0.3 cm3 .

Scientific Research Applications

Metabolic Pathway Analysis

Studies have leveraged the utility of fluorinated compounds to explore metabolic pathways. For instance, fluorine-18-labeled estrogens were used to study selective uptakes in target tissues of immature rats, highlighting the potential of fluorinated compounds in tracing and understanding metabolic activities (Kiesewetter et al., 1984).

Nuclear Magnetic Resonance (NMR) Studies

1H and 19F-NMR spectroscopy has been a crucial tool in studying the metabolism and urinary excretion of mono- and disubstituted phenols, including various fluorinated compounds. This technique has helped in building a comprehensive understanding of the metabolic pathways and excretion profiles of these compounds (Bollard et al., 1996).

Imaging and Diagnostic Applications

Fluorinated compounds have found significant applications in diagnostic imaging. For instance, a PSMA-based PET imaging agent for prostate cancer was developed using a fluorine-18 labeled compound, demonstrating the role of such compounds in advancing cancer diagnostics (Chen et al., 2011).

Inhalational Anesthetics

Fluorinated compounds have been studied in the context of inhalational anesthetics. Desflurane, a new inhalational anesthetic under investigation, has shown to trigger malignant hyperthermia in susceptible swine. Such studies are crucial for understanding the safety and implications of new anesthetic compounds (Wedel et al., 1993).

Toxicology and Biodegradation

Kinetic studies of fluorotelomer alcohols and their metabolites have shed light on the potential toxicological effects and biodegradation pathways of these compounds. Such studies are important for understanding the environmental and health impacts of fluorinated compounds (Fasano et al., 2009).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOSRLGFPJAKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde

Synthesis routes and methods

Procedure details

A mixture of (3-fluoro-2-trifluoromethyl-pyridin-4-yl)-methanol (0.620 g, 3.18 mmol) and activated MnO2 (3.20 g, 36.5 mmol) in CH2Cl2 was stirred at RT overnight. The solid was filtered off, washed with CH2Cl2, and the filtrate was concentrated under mildly reduced pressure to afford the title compound as a yellow liquid. MS (LC/MS): 212.0 [M+NH4]+, 226.0 [M+MeOH]+. tR (HPLC conditions c): 3.26 min.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde
Reactant of Route 4
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.